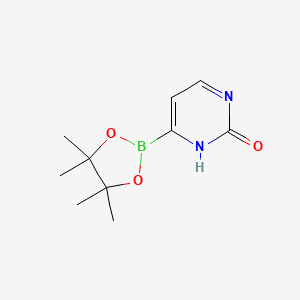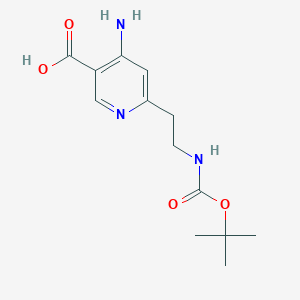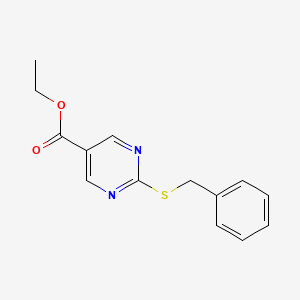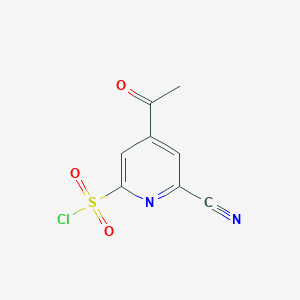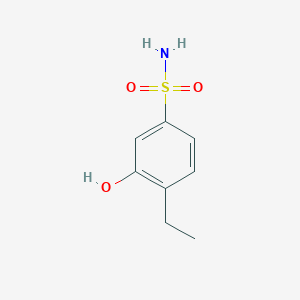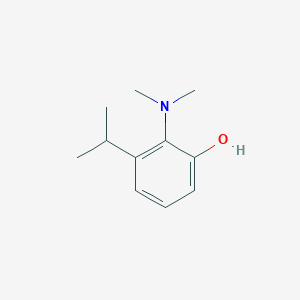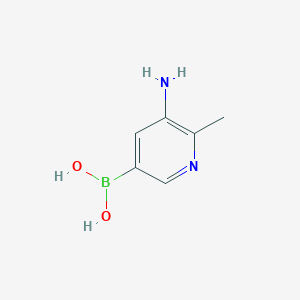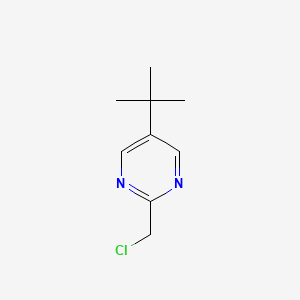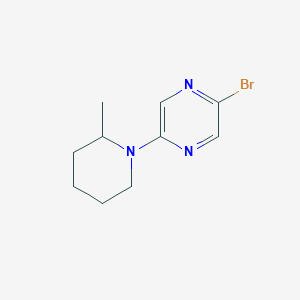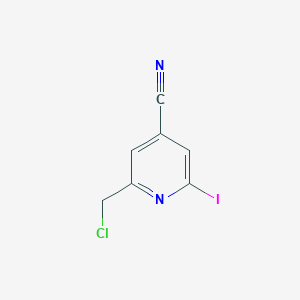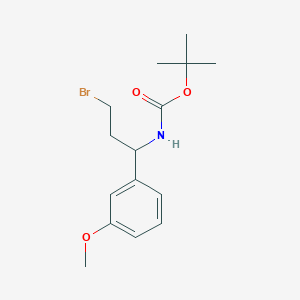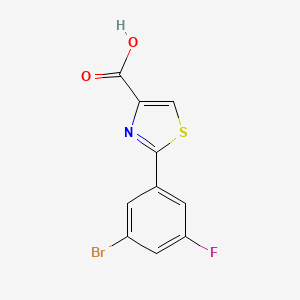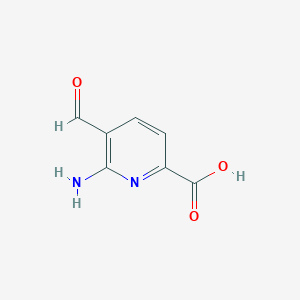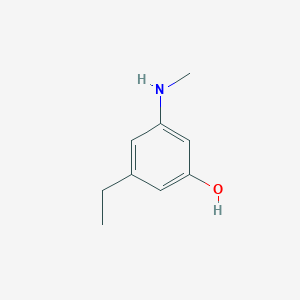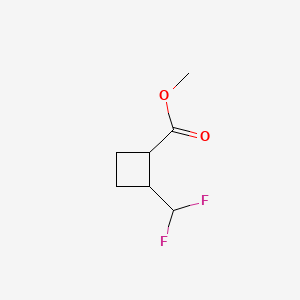
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons containing a ring of four carbon atoms. This compound is characterized by the presence of a difluoromethyl group (-CF2H) attached to the cyclobutane ring, along with a carboxylate ester group (-COOCH3). The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate typically involves the difluoromethylation of cyclobutane derivatives. One common method is the use of difluoromethylating agents such as ClCF2H in the presence of a base. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products formed from these reactions include difluoromethylated carboxylic acids, alcohols, and substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel cyclobutane derivatives.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug design and development, particularly as a bioisostere in pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in drug discovery. The pathways involved include enzyme inhibition and receptor modulation, which can lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate
- 1-(Trifluoromethyl)cyclopentane-1-carboxylic acid
Uniqueness
Methyl 2-(difluoromethyl)cyclobutane-1-carboxylate is unique due to its difluoromethyl group attached to a cyclobutane ring. This structural feature imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with trifluoromethyl groups or different ring sizes .
Eigenschaften
Molekularformel |
C7H10F2O2 |
|---|---|
Molekulargewicht |
164.15 g/mol |
IUPAC-Name |
methyl 2-(difluoromethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10F2O2/c1-11-7(10)5-3-2-4(5)6(8)9/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
ASVONLBFKGQHIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


